Rebaudioside D (Reb D) is a natural, non-caloric sweetener found in the leaves of the Stevia rebaudiana Bertoni plant. [] It belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of the stevia plant. [] Reb D is a minor component of the stevia leaf, typically found in much lower concentrations than other steviol glycosides like stevioside and rebaudioside A. [, , , ] Despite its low abundance, Reb D has gained significant attention in recent years due to its superior sweetness profile, lacking the bitterness and aftertaste often associated with other steviol glycosides. [, , , , ] This makes Reb D a promising candidate for use as a natural, low-calorie sweetener in food and beverages. [, , , , , ]
The primary source of rebaudioside D is the Stevia rebaudiana plant, which is native to South America. The leaves of this plant contain several glycosides, including rebaudioside A, rebaudioside B, and stevioside, from which rebaudioside D can be extracted or synthesized. Advances in biotechnology have enabled the production of rebaudioside D through enzymatic processes that convert other steviol glycosides, such as rebaudioside A, into rebaudioside D.
Rebaudioside D falls under the classification of non-nutritive sweeteners and is categorized as a steviol glycoside. Its chemical structure consists of a steviol backbone with multiple sugar moieties attached, contributing to its sweetness.
Rebaudioside D can be synthesized through various methods including enzymatic conversion and chemical synthesis. One prominent method involves the use of glycosyltransferases to catalyze the transfer of sugar moieties from donor molecules to acceptor molecules.
Rebaudioside D has a complex molecular structure characterized by a steviol backbone with specific sugar units attached at various positions. The molecular formula is , and it has a molecular weight of approximately 478.5 g/mol.
Rebaudioside D can undergo various chemical reactions typical of glycosides, including hydrolysis and glycosylation.
The sweetness of rebaudioside D is attributed to its interaction with taste receptors on the tongue. The mechanism involves binding to the sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness.
Rebaudioside D is utilized extensively in food technology as a natural sweetener due to its high sweetness potency without calories. Its applications include:
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